molecular formula C12H15BrClN B13913074 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride

3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B13913074
M. Wt: 288.61 g/mol
InChI Key: VRIIIQGJGMJNTQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride is a brominated spirocyclic amine hydrochloride salt. Its structure comprises a 2-azaspiro[3.3]heptane core (a bicyclic system with a nitrogen atom at position 2) substituted with a 4-bromophenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical applications .

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

3-(4-bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12;/h2-5,11,14H,1,6-8H2;1H

InChI Key

VRIIIQGJGMJNTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC2C3=CC=C(C=C3)Br.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Construction of the spirocyclic azetidine ring system.
  • Introduction of the 4-bromophenyl substituent.
  • Formation of the hydrochloride salt to improve stability and handling.

The key steps include alkylation, cyclization, and purification under controlled conditions such as temperature, solvent choice, and reaction time.

Typical Synthetic Route

While detailed experimental procedures specific to this compound are limited in open literature, the synthesis can be inferred from related spirocyclic azetidine compounds and general methods for azaspiro[3.3]heptane derivatives:

Step Description Reagents/Conditions Yield/Notes
1 Preparation of 2-azaspiro[3.3]heptane core Reduction or cyclization of tosyl-protected azaspiro precursors in 1,2-dimethoxyethane using sodium naphthalene under cooling Yield ~83% for 2-azaspiro[3.3]heptane (non-brominated analog)
2 Introduction of 4-bromophenyl substituent Palladium-catalyzed cross-coupling or nucleophilic substitution on azaspiro intermediate with 4-bromophenyl derivatives Requires inert atmosphere, bases like sodium tert-butoxide, Pd catalysts, THF solvent, 85 °C, 0.5 h
3 Formation of hydrochloride salt Treatment with HCl in suitable solvent to form stable hydrochloride salt Improves compound stability and handling

Detailed Example from Related Literature

  • In the synthesis of related azaspiro compounds, palladium-catalyzed amination or arylation is employed to attach aromatic groups to the azaspiro ring nitrogen or carbon atoms.
  • Alkylation of amine precursors with bis(bromomethyl)cyclobutane derivatives is a common approach to form the spirocyclic ring system.
  • The hydrochloride salt is typically prepared by bubbling HCl gas or adding HCl solution post-synthesis to the free base compound.

Optimization and Scale-Up Considerations

  • Reaction temperature control (e.g., 80–85 °C) and slow addition of alkylating agents improve yield and limit side reactions.
  • Use of anhydrous solvents and inert atmosphere (argon or nitrogen) is critical for palladium-catalyzed steps.
  • Purification is often achieved by silica-gel chromatography or recrystallization, sometimes followed by reverse-phase HPLC for high purity.

Comparative Analysis of Preparation Methods

Aspect Alkylation/Cyclization Method Palladium-Catalyzed Arylation Salt Formation
Key Reagents Bis(bromomethyl)cyclobutane derivatives, amine precursors Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium), phosphine ligands (DavePhos) HCl gas or HCl solution
Solvent Sulfolane, THF, 1,2-dimethoxyethane THF, dichloromethane Suitable organic solvent or aqueous
Temperature 80–85 °C 85 °C Ambient to 0 °C
Atmosphere Inert (argon, nitrogen) Inert (argon) Ambient
Yield Range Up to 83% for core ring synthesis Variable, sometimes low (2% isolated in one reported example) Quantitative salt formation
Purification Chromatography, recrystallization Chromatography, reverse-phase HPLC Crystallization

Research Findings and Notes

  • The preparation of 2-azaspiro[3.3]heptane core is well documented with high yields using sodium naphthalene reduction of tosyl-protected intermediates.
  • Introduction of the 4-bromophenyl group via Pd-catalyzed cross-coupling is feasible but may require optimization to improve yield; reported isolated yields can be low without optimized conditions.
  • The hydrochloride salt is stable and facilitates handling and storage.
  • Similar spirocyclic compounds have been synthesized on multigram to kilogram scale, indicating potential for scale-up with proper optimization.
  • The bromophenyl substituent significantly influences the electronic properties and biological interactions, making precise control of substitution critical.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Comments
Core Azaspiro Ring Formation Reduction of tosyl-azaspiro precursors Sodium naphthalene, 1,2-dimethoxyethane Ice bath, room temp, 1 h 83% Established, robust
Aryl Substitution (4-Bromophenyl) Pd-catalyzed cross-coupling Pd(dba)3, DavePhos, NaOtBu, THF 85 °C, 0.5 h, inert atmosphere Variable, low to moderate Requires optimization
Hydrochloride Salt Formation Acid treatment HCl gas or solution 0–25 °C Quantitative Improves stability

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of a phenyl-azaspiro derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-hydroxyphenyl-2-azaspiro[3.3]heptane derivatives.

    Reduction: Phenyl-2-azaspiro[3.3]heptane derivatives.

    Substitution: Various substituted phenyl-2-azaspiro[3.3]heptane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride is a chemical compound featuring a unique spirocyclic structure with a nitrogen atom within a seven-membered ring. It has a bromophenyl group attached to the azaspiro framework. The compound's molecular formula is C₁₂H₁₅BrClN, and it has a molecular weight of approximately 288.61 g/mol.

Potential Applications

This compound has potential applications in medicinal chemistry.

Interaction studies Interaction studies have focused on its binding affinity to various receptors, particularly those related to neurotransmission. Preliminary studies suggest that similar compounds interact with dopamine D2 receptors and serotonin 5-HT receptors, indicating possible therapeutic effects on mood regulation and psychotic symptoms. Further pharmacokinetic studies are essential to understanding its absorption, distribution, metabolism, and excretion profile.

Drug discovery The preparation of azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed, and are expected to have significance in drug discovery and design . Spirocyclic analogs for 2-substituted piperidines have been designed, synthesized, and validated in drug discovery . A novel, conformationally rigid 2-azaspiro[3.3]heptane template provides a complementary structural surrogate for 4-substituted piperidine and homopiperidine .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiro structure can fit into hydrophobic pockets, stabilizing the compound-protein complex. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituent
3-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride (Inferred) C₁₁H₁₃BrClN* ~288.62† 2-azaspiro[3.3]heptane 4-Bromophenyl
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride C₁₂H₁₅ClFN 227.71 2-azaspiro[3.3]heptane 4-Fluorophenyl
2-Azaspiro[3.3]heptane hydrochloride C₆H₁₁ClN 133.62 2-azaspiro[3.3]heptane None
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride C₁₂H₁₅BrClN 288.62 1-azaspiro[3.3]heptane 4-Bromophenyl
2-Azaspiro[3.4]octane hydrochloride C₇H₁₃ClN 147.64 2-azaspiro[3.4]octane None

*Inferred from substituent addition to the base structure.
†Estimated based on analogous compounds in .

Key Observations :

  • Substituent Effects : The 4-bromophenyl group increases molecular weight compared to the unsubstituted base (133.62 vs. ~288.62 g/mol). Bromine’s electron-withdrawing nature may enhance stability in electrophilic reactions compared to the fluorophenyl analog .
  • Ring Size : Expanding to a spiro[3.4]octane system () increases ring strain and molecular flexibility, which could impact binding in biological systems .

Biological Activity

3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride, with the CAS number 2830344-68-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H15BrClN
  • Molecular Weight : 288.61 g/mol
  • Purity : 97% .

Pharmacological Effects

Research indicates that compounds in the azaspiro[3.3]heptane family exhibit various pharmacological activities. The specific compound this compound has been evaluated for its effects on different biological systems:

  • Antimicrobial Activity : Preliminary studies suggest that azaspiro compounds may possess antimicrobial properties. For instance, derivatives of azaspiro[3.3]heptanes have shown efficacy against certain bacterial strains, potentially through inhibition of virulence factors such as the Type III secretion system (T3SS) .
  • Cytotoxicity : The cytotoxic effects of this compound have been investigated in various cell lines. In vitro assays demonstrate that at certain concentrations, it can induce cell death in cancerous cells, suggesting a potential role in cancer therapy .
  • Neuropharmacological Effects : Azaspiro compounds are also being explored for their neuropharmacological effects, including potential applications in treating neurological disorders. The specific mechanism by which these compounds exert their effects remains an area of active research.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in bacterial virulence, thereby reducing pathogenicity .
  • Receptor Interaction : There is evidence that azaspiro compounds can interact with various receptors in the central nervous system, which may explain their neuroactive properties .

Study 1: Antimicrobial Efficacy

A study conducted on several azaspiro[3.3]heptane derivatives, including this compound, found significant inhibition of T3SS activity in Enteropathogenic E. coli (EPEC) at concentrations around 50 μM. This suggests a promising avenue for developing new antimicrobial agents targeting bacterial virulence factors .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using human cancer cell lines, the compound exhibited IC50 values indicating effective cytotoxicity at low concentrations (approximately 25 μM). This positions it as a candidate for further development in oncology .

Data Summary Table

Property Value
Molecular FormulaC12H15BrClN
Molecular Weight288.61 g/mol
Purity97%
CAS Number2830344-68-6
Antimicrobial ActivityYes
Cytotoxicity IC50~25 μM
Mechanism of ActionEnzyme inhibition, receptor interaction

Q & A

Q. How can the synthesis of 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride be optimized for improved yield and purity?

Methodological Answer:

  • Stepwise Protocol : A two-step synthesis involving reductive amination followed by cyclization is commonly employed. For example, a related azaspiro compound was synthesized with 75% yield over two steps using Pd-catalyzed cross-coupling and acid-mediated cyclization .
  • Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate the hydrochloride salt. Purity validation via HPLC (≥95%) is critical .
  • Key Parameters : Control reaction temperature (0–5°C during cyclization) and stoichiometric ratios (1:1.2 amine:ketone precursor) to minimize byproducts .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the spirocyclic structure and bromophenyl substitution. The azetidine protons appear as distinct multiplets at δ 3.2–4.1 ppm, while the aromatic protons resonate at δ 7.3–7.6 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS detects the molecular ion peak at m/z 267.03 (free base) and 303.48 (hydrochloride) .
  • XRD : Single-crystal X-ray diffraction resolves the spiro[3.3]heptane conformation and confirms the hydrochloride salt formation .

Q. How should stability and storage conditions be managed for this compound?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent photodegradation. The hydrochloride salt is hygroscopic; use desiccants (silica gel) to avoid hydrolysis .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation (e.g., dehydrohalogenation or bromophenyl cleavage) .

Advanced Research Questions

Q. How can computational modeling predict the conformational dynamics of the 2-azaspiro[3.3]heptane scaffold?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate the spirocyclic core in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS. The scaffold’s rigid geometry reduces conformational entropy, enhancing target binding specificity .
  • DFT Calculations : B3LYP/6-31G* level optimizations reveal strain energy (~5–8 kcal/mol) and electrostatic potential maps, guiding SAR studies for CNS drug candidates .

Q. What strategies mitigate reactive intermediates during synthesis?

Methodological Answer:

  • Byproduct Suppression : Use scavengers (e.g., polymer-bound sulfonic acid) to trap unreacted amines or ketones. For example, residual 4-bromophenyl ketone can be removed via acid-base extraction .
  • In Situ Monitoring : Employ FT-IR or inline UV spectroscopy to detect intermediates (e.g., imine formation at 1650 cm1^{-1}) and optimize reaction quenching .

Q. How do structure-activity relationship (SAR) studies elucidate the role of the 4-bromophenyl group?

Methodological Answer:

  • Analog Synthesis : Replace bromine with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups. Compare logP (HPLC) and binding affinity (SPR or ITC) to correlate substituent effects with target engagement .
  • Biological Assays : Test analogs in vitro (e.g., CYP450 inhibition) and in vivo (rodent pharmacokinetics). The bromine atom enhances lipophilicity (clogP ~2.8), improving blood-brain barrier penetration .

Q. What in vitro models assess blood-brain barrier (BBB) permeability for spirocyclic compounds?

Methodological Answer:

  • PAMPA-BBB : Measure permeability (Pe) using artificial membranes (pH 7.4). A Pe > 4.0 × 106^{-6} cm/s predicts CNS activity .
  • MDCK-MDR1 : Monitor efflux ratios (Papp A→B/B→A) to evaluate P-glycoprotein interaction. Low efflux ratios (<2.5) indicate favorable brain uptake .

Q. How is isotopic labeling (e.g., deuterium) used in metabolic studies?

Methodological Answer:

  • Deuterated Analogs : Synthesize 2H^2H-labeled variants (e.g., 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane-d4_4) via catalytic H/D exchange. Use LC-MS/MS to track metabolic stability (e.g., hepatic microsomal t1/2_{1/2}) and identify cleavage pathways .

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